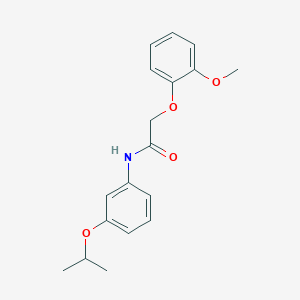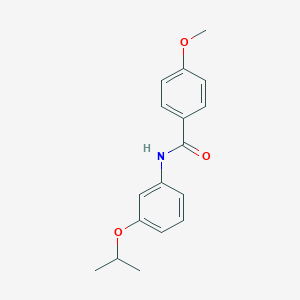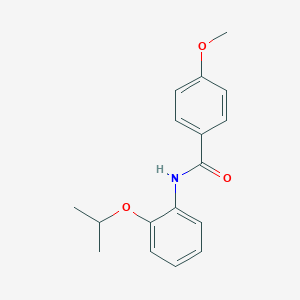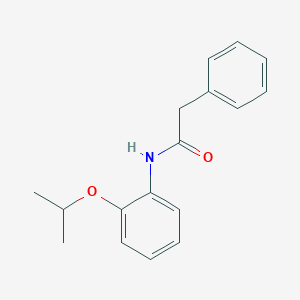![molecular formula C17H17NO2 B268471 N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268471.png)
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide, also known as BPPC, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPC belongs to the family of cyclopropane carboxamides and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in inflammation and tissue damage. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition can lead to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been shown to decrease the expression of MMPs, leading to a decrease in tissue damage. In addition, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been found to increase the expression of anti-inflammatory cytokines such as IL-10. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been shown to have neuroprotective effects, including the prevention of neuronal cell death and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is also stable and can be stored for long periods of time. However, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate the effects of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide on different diseases and cell types.
Orientations Futures
There are several future directions for the study of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide. One area of interest is the potential use of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in these diseases. Another area of interest is the potential use of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in cancer treatment. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to have anti-tumor properties, and further studies are needed to determine its potential as a cancer therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide and its effects on different cell types and diseases.
In conclusion, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is a synthetic compound that has shown promising results in various scientific studies. It has potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide involves the reaction of 2-benzyloxybromobenzene with cyclopropanecarboxylic acid in the presence of a base. This reaction leads to the formation of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide as a white solid with a high yield. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-(2-phenylmethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H17NO2/c19-17(14-10-11-14)18-15-8-4-5-9-16(15)20-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,18,19) |
Clé InChI |
BSWHEPBIHVOHEP-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES canonique |
C1CC1C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B268390.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)
![N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268393.png)
![2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268400.png)

![3-isopropoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268403.png)


![2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268408.png)

![N-[4-(aminocarbonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268410.png)
![N-[4-(aminosulfonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268411.png)
![2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268413.png)